molecular formula C19H29ClN6O5S B15376602 2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid CAS No. 50507-92-1

2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid

Cat. No.: B15376602
CAS No.: 50507-92-1
M. Wt: 489.0 g/mol
InChI Key: RSAOWCSETMYIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazine-based derivatives, characterized by a 4,6-diamino-2,2-dimethyl-1,3,5-triazine core linked to a chlorinated phenoxy group and a pyrrolidinylethanone moiety, paired with ethanesulfonic acid as a counterion. The ethanesulfonic acid enhances solubility, a common strategy in pharmaceutical formulations to improve bioavailability . The pyrrolidine ring in this compound may influence its pharmacokinetic profile compared to analogs with piperidine or morpholine groups, as ring size and nitrogen positioning affect molecular conformation and target binding .

Properties

CAS No.

50507-92-1

Molecular Formula

C19H29ClN6O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid

InChI

InChI=1S/C17H23ClN6O2.C2H6O3S/c1-17(2)22-15(19)21-16(20)24(17)11-5-6-13(12(18)9-11)26-10-14(25)23-7-3-4-8-23;1-2-6(3,4)5/h5-6,9H,3-4,7-8,10H2,1-2H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5)

InChI Key

RSAOWCSETMYIFO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)N3CCCC3)Cl)N)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of triazine derivatives with variations in substituents and counterions. Below is a systematic comparison:

Structural Variations and Molecular Properties

Compound Name / CAS No. Key Substituents Molecular Weight (g/mol) Notable Features
Main Compound (Unspecified CAS) Pyrrolidin-1-yl, ethanesulfonic acid ~500–610* Pyrrolidine ring may enhance membrane permeability due to smaller ring size.
NSC 127755 / 31607-10-0 Butyl chain, benzenesulfonyl fluoride 610.6 Demonstrated therapeutic synergism with palmO-ara-C against colon cancer .
50507-93-2 Piperidin-1-yl, ethanesulfonic acid 503.015 Piperidine substituent could alter target affinity compared to pyrrolidine .
50507-91-0 Morpholin-4-yl, ethanesulfonic acid N/A Morpholine’s oxygen atom may improve hydrogen bonding with biological targets .
31607-11-1 Chlorophenyl butyl group, sulfonyl fluoride N/A Structural similarity to NSC 127755; potential shared folate antagonist activity .

*Estimated based on analogs (e.g., 503.015–610.6 g/mol).

Pharmacokinetic and Toxicity Profiles

  • Solubility: Ethanesulfonic acid in all analogs improves aqueous solubility, critical for intravenous administration .
  • Toxicity : NSC 127755’s combination with palmO-ara-C reduced toxicity while maintaining efficacy, a strategy that could apply to the main compound . Direct toxicity data for the pyrrolidine variant is unavailable, but piperidine/morpholine analogs may exhibit differing metabolic stability due to cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.